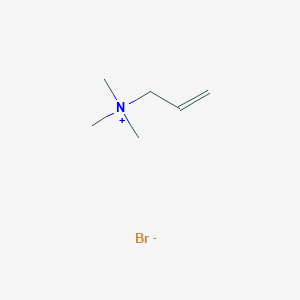

Allyltrimethylammonium bromide

Overview

Description

Allyltrimethylammonium bromide is a surfactant that can be used to study the forces and stability of foam films produced from soluble cationic surfactants . It is a quaternary ammonium compound .

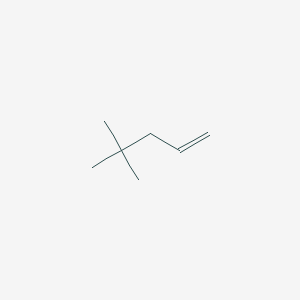

Molecular Structure Analysis

The molecular formula of Allyltrimethylammonium bromide is C6H14BrN .Chemical Reactions Analysis

Alkyl halides, such as Allyltrimethylammonium bromide, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .Physical And Chemical Properties Analysis

Allyltrimethylammonium bromide is a powder form with a solubility of 5% (w/v) in water . Its molecular weight is 180.09 .Scientific Research Applications

Isolation of Mucoproteins and Nucleic Acids

Allyltrimethylammonium bromide, and its relative cetyltrimethylammonium bromide (CTAB), have been employed in the isolation of mucoproteins from chronic bronchitis sputum and nucleic acids. CTAB's efficacy in precipitating acidic mucoproteins and isolating electrophoretically homogeneous mucoproteins is noteworthy (Atassi, Barker, & Stacey, 1962). Additionally, CTAB has been used for separating RNA from DNA, demonstrating its versatility in molecular biology (Jones, 1963).

Biocide Potentiation and Disinfection

In the field of disinfection, research has explored the use of cinnamic phytochemicals and derivatives to potentiate common biocides like CTAB. This study highlights CTAB's role in enhancing biocidal efficacy against bacteria like Escherichia coli and Staphylococcus aureus (Malheiro et al., 2019).

Environmental Applications

CTAB has been utilized in environmental applications such as the removal of phosphate using iron oxide nanoparticles and hexavalent chromium from aqueous solutions. Its role as a stabilizer in green synthesis and adsorption of pollutants demonstrates its environmental significance (Cao et al., 2016); (Wu et al., 2013).

Nanotechnology and Material Science

In nanotechnology, CTAB has been a critical agent for the preparation and modification of gold nanorods, aiding in reducing cytotoxicity and enhancing application potential in biomedicine (Takahashi et al., 2006). Its utility extends to the preparation of supported noble metal nanoparticle catalysts in mesostructured materials, demonstrating its versatility in materials science (Wang et al., 2010).

Additional Applications

Further applications include its use in chromatography for ion-pair reversed-phase high-performance liquid and thin-layer systems (Bieganowska, Petruczynik, & Gadzikowska, 1990), and in the study of its virucidal activity, particularly against various bacterial and mammalian viruses (Sands, 1986).

Safety and Hazards

Future Directions

Allyltrimethylammonium bromide has been used in the formulation of antibacterial orthodontic resins . It has also been studied for its self-assembly in a choline chloride:glycerol deep eutectic solvent . These studies suggest potential future directions for the use of Allyltrimethylammonium bromide in various applications.

Mechanism of Action

Target of Action

Allyltrimethylammonium bromide, also known as Cetrimide , is a mixture of three quaternary ammonium compounds . It primarily targets microbes , including bacteria and fungi . It is used as an antiseptic and has been shown to have a significant effect on microbes causing red-heat and purple-stain degradations on salt-cured hides and leather products .

Mode of Action

Allyltrimethylammonium bromide acts as a surfactant . It interacts with its microbial targets by disrupting their cell membranes, leading to cell death . The compound’s cationic nature allows it to bind to the negatively charged cell membranes of microbes, disrupting their structure and function .

Biochemical Pathways

It is known that the compound disrupts the integrity of microbial cell membranes, leading to leakage of intracellular contents and ultimately cell death . This disruption can affect various biochemical pathways within the microbial cells, leading to their inability to carry out essential functions .

Result of Action

The primary result of Allyltrimethylammonium bromide’s action is the death of targeted microbes . This leads to a reduction in microbial populations on treated surfaces, such as salt-cured hides and leather products . The compound’s action can therefore help to prevent microbial degradation of these materials, improving their quality and longevity .

Action Environment

The efficacy and stability of Allyltrimethylammonium bromide can be influenced by various environmental factors. For example, the compound’s antimicrobial action can be affected by the presence of organic matter, pH, and temperature . It is also important to note that Allyltrimethylammonium bromide is a corrosive substance and should be handled with care to avoid skin and eye irritation .

properties

IUPAC Name |

trimethyl(prop-2-enyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.BrH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMTUUIZTMQIFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883931 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyltrimethylammonium bromide | |

CAS RN |

3004-51-1 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltrimethylammonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)